molecular formula C22H24ClF3N4O2 B1150225 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride

Cat. No.: B1150225
M. Wt: 468.9 g/mol
InChI Key: GMGMJMDCWRCPHP-UHFFFAOYSA-N
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Description

This compound features a 1,3,8-triazaspiro[4.5]decane core with a 3-fluorophenyl substituent at position 1 and a 4-oxo group. The ethyl side chain at position 8 is linked to a 3,4-difluorobenzamide moiety. The hydrochloride salt formulation enhances aqueous solubility, a common strategy in drug development .

Properties

Molecular Formula

C22H24ClF3N4O2

Molecular Weight

468.9 g/mol

IUPAC Name

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C22H23F3N4O2.ClH/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15;/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31);1H

InChI Key

GMGMJMDCWRCPHP-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F.Cl

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F.Cl

Synonyms

3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride

Origin of Product

United States

Preparation Methods

The synthesis of ML 298 hydrochloride involves multiple steps, starting from the appropriate benzamide and triazaspirodecane derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

ML 298 hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms on the benzamide ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ML298 is primarily recognized for its role as a selective inhibitor of phospholipase D2 , with an IC50 value of approximately 355 nM. This selectivity is crucial as it allows researchers to explore the specific biological pathways influenced by PLD2 without interference from PLD1, which has negligible effects at concentrations up to 20 μM.

Cancer Research

ML298's ability to inhibit PLD2 has significant implications in cancer research. By disrupting signaling pathways related to cell migration and invasion, it serves as a valuable tool for understanding tumor metastasis and developing potential therapeutic strategies against cancer .

Pharmacological Studies

The compound is utilized in pharmacological studies to investigate the role of phospholipase D in various physiological processes. Its selective inhibition allows for the dissection of PLD-related signaling pathways, leading to insights into drug development targeting these mechanisms .

Mechanistic Studies

Researchers use ML298 to elucidate the mechanisms by which phosphatidic acid, produced by PLD activity, influences cellular functions such as proliferation and survival. Understanding these mechanisms can aid in the development of drugs that modulate these pathways for therapeutic benefit .

Case Study 1: Inhibition of Tumor Cell Migration

In a study examining the effects of ML298 on tumor cell lines, researchers found that treatment with ML298 significantly reduced cell migration compared to controls. This effect was attributed to the compound's ability to inhibit PLD2 activity, underscoring its potential as an anti-metastatic agent .

Case Study 2: Role in Inflammatory Responses

Another investigation explored ML298's impact on inflammatory responses mediated by PLD2. The results indicated that ML298 could attenuate inflammation in cellular models, suggesting its potential utility in treating inflammatory diseases where PLD activity is dysregulated .

Summary Table of Applications

Application Area Description
Cancer ResearchInhibits cell migration and invasion via PLD2 inhibition
Pharmacological StudiesInvestigates PLD-related signaling pathways
Mechanistic StudiesElucidates cellular functions influenced by phosphatidic acid
Inflammatory ResponsesAttenuates inflammation in models of dysregulated PLD activity

Mechanism of Action

ML 298 hydrochloride exerts its effects by selectively inhibiting phospholipase D2. This inhibition disrupts the signaling pathways involved in cell migration and invasion. The molecular targets include the active site of phospholipase D2, where the compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Core Structure and Substitutions

The spiroazetidine (1,3,8-triazaspiro[4.5]decane) core is shared with multiple analogs. Key differences arise in substituents and salt forms:

Compound Name Core Structure Substituents (Position) Salt Form Potential Applications
Target Compound 1,3,8-Triazaspiro[4.5]decane 3-fluorophenyl (1), 4-oxo (4) Hydrochloride Undisclosed (likely CNS or metabolic disorders)
N-[2-[1-(3-Chlorophenyl)-4-oxo-1,3,8-Triazaspiro[4.5]decan-8-yl]ethyl]-4-fluorobenzamide 1,3,8-Triazaspiro[4.5]decane 3-chlorophenyl (1), 4-fluorobenzamide None Pesticide or enzyme inhibition
n-Methyl-8-[4(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-Triazaspiro[4.5]decan-4-one Hydrochloride 1,3,8-Triazaspiro[4.5]decane 4-fluorophenyl (side chain), n-methyl Hydrochloride Enzyme inhibition, drug candidates

Key Observations :

  • Halogen Substitutions : The target compound uses 3-fluorophenyl , whereas employs a 3-chlorophenyl group. Fluorine’s higher electronegativity may improve metabolic stability and binding affinity compared to chlorine .
  • Benzamide Modifications: The 3,4-difluorobenzamide in the target compound vs.

Physicochemical Properties

While explicit data are lacking, inferences can be made:

  • Hydrochloride Salts : Both the target compound and use hydrochloride salts to improve solubility, critical for oral bioavailability.
  • Lipophilicity: The 3,4-difluoro substitution in the target compound may increase lipophilicity compared to mono-fluorinated analogs, affecting membrane permeability .

Biological Activity

3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide; hydrochloride, commonly referred to as ML298, is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of phospholipase D2 (PLD2). This article delves into the compound's biological activity, mechanisms of action, and its potential therapeutic applications.

  • Molecular Formula : C22H23F3N4O2·HCl
  • Molecular Weight : 468.9 g/mol
  • IUPAC Name : 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide; hydrochloride
  • Solubility : Soluble in DMSO (20 mg/mL) and other organic solvents

ML298 selectively inhibits PLD2 with an IC50 value of approximately 355 nM, while showing negligible effects on PLD1 at concentrations up to 20 μM . The inhibition of PLD2 disrupts various signaling pathways related to cell migration and invasion, making it a valuable tool in cancer research.

Inhibition of Cell Migration

Research indicates that ML298 significantly decreases invasive migration in U87-MG glioblastoma cells without affecting cell viability . This property is crucial for developing therapies aimed at limiting tumor metastasis.

Impact on Cancer Cell Lines

The compound has been tested against various cancer cell lines, demonstrating its potential as an anticancer agent. For instance:

  • U87-MG Glioblastoma Cells : Reduced invasive behavior was noted.
  • Other Cancer Models : Studies suggest potential activity against colon carcinoma and breast cancer cell lines .

Study 1: Selective Inhibition in Glioblastoma

A study focused on the effects of ML298 on U87-MG glioblastoma cells reported that while the compound effectively reduced cell migration, it did not induce cytotoxicity. This suggests a targeted therapeutic approach where invasive properties can be curtailed without harming normal cellular functions.

Study 2: Comparative Analysis with Other Inhibitors

In comparative studies with other phospholipase inhibitors, ML298 exhibited superior selectivity for PLD2 over PLD1. This specificity is vital for minimizing off-target effects and enhancing therapeutic efficacy in clinical applications .

Data Table: Summary of Biological Activities

Activity Effect Reference
Inhibition of PLD2IC50 = 355 nM
Decreased migration in U87-MG cellsSignificant reduction observed
CytotoxicityNo significant effect
SelectivityHigh for PLD2 over PLD1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride
Reactant of Route 2
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride

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